molecular formula C22H23N3O2 B4595569 N-(2,3-dihydro-1H-inden-5-yl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(2,3-dihydro-1H-inden-5-yl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B4595569
M. Wt: 361.4 g/mol
InChI Key: DCMQGTRCZCXIGF-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C22H23N3O2 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.17902698 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antitumor Activity

Pyrazole derivatives have been synthesized and characterized for their potential anticancer activity. One study focused on a series of pyrazole analogues, finding some to possess significant activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers cell lines. The molecular docking of one compound indicated efficient binding with EGFR tyrosine kinase, suggesting a mechanism of action through enzyme inhibition (M. Ahsan, 2012). Another investigation synthesized pyrazolopyrimidines derivatives, displaying notable in vitro antitumor activity against HepG2 cell lines, further supported by molecular docking studies (Asmaa M. Fahim, M. S. Elshikh, N. Darwish, 2019).

Antioxidant Properties

Research also highlights the antioxidant potential of pyrazole derivatives. In a study aimed at mitigating lead-induced oxidative stress in Clarias gariepinus, a novel pyrazolecarboxamide derivative demonstrated protective effects. The compound was effective in reversing alterations in biochemical parameters, antioxidant biomarkers, lipid peroxidation, hepatic DNA damage, and histopathological changes induced by lead toxicity, showcasing its potent antioxidant activity (H. Soliman, Mohamed Hamed, Jae-Seong Lee, A. Sayed, 2019).

Molecular Interaction Studies

The interaction of pyrazole derivatives with specific receptors has been studied to understand their mechanism of action. For instance, the molecular interaction of a pyrazole derivative with the CB1 cannabinoid receptor was elucidated, providing insights into its potential as an antagonist for therapeutic applications (J. Shim, W. Welsh, Etienne A. Cartier, J. Edwards, A. Howlett, 2002).

Synthesis and Characterization

Numerous studies focus on the synthesis and structural characterization of pyrazole derivatives, revealing their diverse chemical properties and potential applications. The microwave-assisted synthesis of tetrazolyl pyrazole amides, for instance, highlights a method for producing compounds with bactericidal, pesticidal, herbicidal, and antimicrobial activities, showcasing the versatility of pyrazole derivatives in various fields (Jun Hu, Ji-kui Wang, Taoyu Zhou, Yanhua Xu, 2011).

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-1-[(2,4-dimethylphenoxy)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-15-6-9-21(16(2)12-15)27-14-25-11-10-20(24-25)22(26)23-19-8-7-17-4-3-5-18(17)13-19/h6-13H,3-5,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMQGTRCZCXIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)NC3=CC4=C(CCC4)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1H-inden-5-yl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide
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N-(2,3-dihydro-1H-inden-5-yl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide
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N-(2,3-dihydro-1H-inden-5-yl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide
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N-(2,3-dihydro-1H-inden-5-yl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide
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N-(2,3-dihydro-1H-inden-5-yl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide
Reactant of Route 6
N-(2,3-dihydro-1H-inden-5-yl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.